GYY4137

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

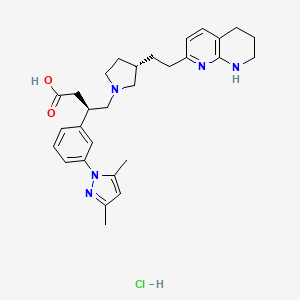

Morpholine (4-methoxyphenyl)(morpholino)phosphinodithioate is an organic molecular entity.

科学研究应用

心血管健康

GYY4137: 已被研究用于其心血管益处,特别是在保护免受氧化损伤和在败血症和缺血/再灌注等情况下保持线粒体功能方面 {svg_1}. 它通过内皮细胞中的硫化物:醌氧化还原酶向线粒体电子传递链捐赠电子,这可能有助于调节血液和器官中的 H2S 水平 {svg_2}.

神经保护

在神经退行性疾病的背景下,This compound 对神经元细胞表现出保护作用。 它已被证明可以刺激小胶质细胞中活性氧的生成,同时抑制肿瘤坏死因子和一氧化氮等炎症介质的分泌 {svg_3}. 这种双重作用表明了一种复杂的神经保护和抗炎作用机制,这可能对帕金森病和阿尔茨海默病等疾病有益 {svg_4}.

抗炎特性

This compound: 通过减少巨噬细胞生成促炎介质(如一氧化氮和前列腺素 E2)来表现出抗炎特性 {svg_5}. 这种缓释 H2S 供体可能被用于治疗急性关节炎症和其他炎症性疾病 {svg_6}.

药理工具

作为一种药理学“工具”,This compound 越来越被用于探索 H2S 的生物学功能。 据报道,它释放 H2S 并表现出血管舒张活性,使其成为研究血管反应和信号通路的有价值的化合物 {svg_7}.

癌症研究

在癌症研究中,已发现 This compound 可以在不影响参与细胞存活的特定蛋白质的情况下增加某些癌细胞系的凋亡 {svg_8}. 这表明 this compound 在使癌细胞对治疗敏感以及了解细胞死亡机制方面具有潜在作用 {svg_9}.

线粒体功能

This compound 能够以剂量和时间依赖性方式通过释放 H2S 提高内皮细胞的耗氧量,突出了其对线粒体功能的影响 {svg_10}. 这可能对各种病理状况下的能量代谢和细胞呼吸有影响 {svg_11}.

作用机制

Target of Action

GYY4137, also known as a hydrogen sulfide (H2S) donor, primarily targets microglial cells . These cells play a significant role in immunoinflammatory, degenerative, and neoplastic disorders of the central nervous system . This compound has been shown to stimulate reactive oxygen species (ROS) generation in these cells .

Mode of Action

This compound interacts with its targets by releasing H2S . In microglial cells, this compound has been shown to suppress the secretion of tumor necrosis factor (TNF) and nitric oxide, while stimulating the generation of ROS . It also reduces the expression of CD40 and CD86, and affects the phagocytic ability of BV2 cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to potentiate TGF-β expression and production in dendritic cells, and significantly reduce IFN-γ and IL-17 production in lymph node and spinal cord T cells . This suggests that this compound may downregulate inflammatory properties of cells but increase their ability to generate ROS .

Pharmacokinetics

It is known that this compound is a slow-releasing h2s donor . This slow release could potentially influence its ADME properties and bioavailability, but more research is needed to fully understand these aspects.

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to downregulate inflammatory properties of BV2 cells, but increases their ability to generate ROS . In addition, this compound has been found to reduce proteasome activity in SW620B8-mCherry cells .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the rate of H2S release from this compound is pH and temperature-dependent . .

生化分析

Biochemical Properties

GYY4137 has been shown to interact with various biomolecules, influencing biochemical reactions. It acts as a hydrogen sulfide donor, releasing H2S in a slow and sustained manner . This slow release of H2S is a key aspect of its biochemical properties, distinguishing it from other H2S donors .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to stimulate the generation of reactive oxygen species in BV2 microglial cells while suppressing the secretion of tumor necrosis factor and nitric oxide . In cancer cell lines, this compound has been observed to cause concentration-dependent cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a hydrogen sulfide donor. It has been suggested that this compound exerts its effects at the molecular level through the release of H2S . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For example, when incubated in culture medium, this compound led to the generation of low concentrations of H2S sustained over several days . This slow and sustained release of H2S is a key characteristic of this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in mice xenograft studies using HL-60 and MV4-11 cells, this compound at dosages of 100-300 mg/kg/day for 14 days significantly reduced tumor growth .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a hydrogen sulfide donor. It has been suggested that this compound may influence metabolic processes by modulating the activity of enzymes and affecting metabolic flux .

属性

CAS 编号 |

106740-09-4 |

|---|---|

分子式 |

C15H25N2O3PS2 |

分子量 |

376.5 g/mol |

IUPAC 名称 |

(4-methoxyphenyl)-morpholin-4-yl-sulfanylidene-sulfido-λ5-phosphane;morpholin-4-ium |

InChI |

InChI=1S/C11H16NO2PS2.C4H9NO/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;1-3-6-4-2-5-1/h2-5H,6-9H2,1H3,(H,16,17);5H,1-4H2 |

InChI 键 |

YZMHNNLDUWRZFW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)P(=S)(N2CCOCC2)S.C1COCCN1 |

规范 SMILES |

COC1=CC=C(C=C1)P(=S)(N2CCOCC2)[S-].C1COCC[NH2+]1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, soluble in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GYY4137; GYY-4137; GYY 4137; GYY 4137 morpholine salt; ZYJ1122; ZYJ 1122; ZYJ-1122. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)

![2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride](/img/structure/B607840.png)